molecular formula C11H14Cl2N2O B11777599 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine

2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine

Cat. No.: B11777599
M. Wt: 261.14 g/mol
InChI Key: GSCCMFAJISQFFA-UHFFFAOYSA-N
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Description

2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine is an organic compound characterized by the presence of two chlorine atoms, a tetrahydrofuran ring, and a benzene ring with diamine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates and higher yields. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance mass transfer and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzene-1,4-diamine: A precursor in the synthesis of the target compound.

    Tetrahydrofuran-2-carbaldehyde: Another precursor used in the synthesis.

    Other dichlorobenzene derivatives: Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

2,6-dichloro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine

InChI

InChI=1S/C11H14Cl2N2O/c12-9-4-7(14)5-10(13)11(9)15-6-8-2-1-3-16-8/h4-5,8,15H,1-3,6,14H2

InChI Key

GSCCMFAJISQFFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

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